molecular formula C9H12INO2 B1438221 1-Amino-3-(4-iodophenoxy)propan-2-ol CAS No. 857347-04-7

1-Amino-3-(4-iodophenoxy)propan-2-ol

Cat. No. B1438221
M. Wt: 293.1 g/mol
InChI Key: JKYZIVQQARAEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Amino-3-(4-iodophenoxy)propan-2-ol” is an organic compound with the molecular formula C9H12INO2 . It has a molecular weight of 293.1 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12INO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

  • A series of compounds including 1-Amino-3-(4-iodophenoxy)propan-2-ol analogs was synthesized to study their affinity to beta 1- and beta-2-adrenoceptors. This research, conducted by Rzeszotarski et al. (1979) and (1983), aimed to understand the cardioselectivity of these compounds compared to known beta-blockers, suggesting their potential in cardiovascular pharmacology (Rzeszotarski et al., 1979) (Rzeszotarski et al., 1983).

Use in Fluorescent Biomarkers for Biodiesel Quality Control

  • Pelizaro et al. (2019) explored the use of 1-Amino-3-(4-iodophenoxy)propan-2-ol derivatives as fluorescent markers. These markers, synthesized from industrial waste like cardanol and glycerol, demonstrate low toxicity in biological models, suggesting their safe application in monitoring biodiesel quality (Pelizaro et al., 2019).

Corrosion Inhibition in Carbon Steel

  • In a study by Gao et al. (2007), tertiary amines in the series of 1,3-di-amino-propan-2-ol, which include compounds similar to 1-Amino-3-(4-iodophenoxy)propan-2-ol, were synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds act as anodic inhibitors, forming protective layers on metal surfaces (Gao et al., 2007).

LC-MS/MS Method for Pharmacokinetic Study

  • Walczak (2014) developed a liquid chromatography-tandem mass spectrometry method for determining new aminopropan-2-ol derivatives, including those structurally similar to 1-Amino-3-(4-iodophenoxy)propan-2-ol. This method aids in pharmacokinetic studies, demonstrating the utility of these compounds in pharmaceutical research (Walczak, 2014).

Development of Water Soluble Phthalocyanines

  • Acar et al. (2012) synthesized new derivatives including 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, closely related to 1-Amino-3-(4-iodophenoxy)propan-2-ol. These compounds were used to create water-soluble phthalocyanines, which have applications in areas like photodynamic therapy and as dyes (Acar et al., 2012).

Antimicrobial and Antiradical Activities

  • Jafarov et al. (2019) investigated the antimicrobial and antiradical activities of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, structurally similar to 1-Amino-3-(4-iodophenoxy)propan-2-ol. These compounds showed enhanced antimicrobial efficacy compared to conventional medicine, highlighting their potential in medicinal chemistry (Jafarov et al., 2019).

Enzymatic Generation of Amino Aldehydes

  • Cassimjee et al. (2012) synthesized polyamines from 3-amino-propan-1-ol, related to 1-Amino-3-(4-iodophenoxy)propan-2-ol, using enzymatic methods. This approach could be useful in the synthesis of multifunctional polyamines for applications like drug and gene delivery (Cassimjee et al., 2012).

properties

IUPAC Name

1-amino-3-(4-iodophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYZIVQQARAEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(4-iodophenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Sugimoto, T Tanikawa, K Suzuki… - Bioorganic & medicinal …, 2012 - Elsevier
Macrolide antibiotics are widely prescribed for the treatment of respiratory tract infections; however, the increasing prevalence of macrolide-resistant pathogens is a public health …
Number of citations: 21 www.sciencedirect.com

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